BenchChemオンラインストアへようこそ!

4-(Pyrrolidin-3-yl)pyrrolidin-2-one

Physicochemical Profiling Lipophilicity ADME Prediction

Procure 4-(Pyrrolidin-3-yl)pyrrolidin-2-one (CAS: 1781144-42-0, ≥95% purity) as a defined hydrochloride salt to ensure predictable aqueous solubility and protonation state across screening buffers. Its rigid bicyclic core limits conformational freedom to a single rotatable bond, unlike flexible alkyl-substituted lactams, delivering reliable binding-orientation data. With a low XLogP3-AA (-0.5) and 2 H-bond donors, it's an ideal hydrophilic baseline for CNS-penetrant SAR studies and fragment-based library design. Request batch-specific purity documentation for HTS reproducibility.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13545358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-yl)pyrrolidin-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2CC(=O)NC2
InChIInChI=1S/C8H14N2O/c11-8-3-7(5-10-8)6-1-2-9-4-6/h6-7,9H,1-5H2,(H,10,11)
InChIKeySRRXLJUJIQUHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-3-yl)pyrrolidin-2-one: Bicyclic Pyrrolidinone Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(Pyrrolidin-3-yl)pyrrolidin-2-one (CAS: 1781144-42-0, also known as [3,3′-Bipyrrolidin]-5-one) is a bicyclic heterocyclic compound consisting of a pyrrolidin-3-yl substituent attached at the 4-position of a pyrrolidin-2-one ring (molecular formula C8H14N2O, MW 154.21 g/mol) [1]. The compound is commercially available as a free base and as the hydrochloride salt (CAS: 2243520-80-9, MW 190.67 g/mol, purity ≥95%) . Its computed physicochemical parameters include XLogP3-AA of -0.5, topological polar surface area of 41.1 Ų, and two hydrogen bond donors plus two hydrogen bond acceptors [1], which collectively define its solubility and permeability profile relative to monocyclic pyrrolidinone analogs.

Why Pyrrolidinone Analogs Cannot Be Interchanged: Conformational, Synthetic, and Physicochemical Differentiation of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one


Generic substitution of pyrrolidin-2-one derivatives fails for three verifiable reasons. First, the bicyclic [3,3′-bipyrrolidin]-5-one architecture introduces conformational constraints distinct from monocyclic pyrrolidin-2-ones: the pyrrolidin-3-yl substituent at the 4-position creates a specific three-dimensional orientation of the basic amine relative to the lactam carbonyl, with computed rotatable bond count of only 1 [1], limiting conformational freedom compared to simple alkyl-substituted analogs. Second, the compound's XLogP3-AA value of -0.5 [1] differs from predicted LogD values of ~2.1–2.8 for more hydrophobic bicyclic pyrrolidinones , directly impacting solubility and membrane permeability in biological assays. Third, the synthetic accessibility of 4-substituted pyrrolidin-2-ones via ring contraction/deformylative functionalization of piperidine derivatives is substituent-dependent, meaning that analogs with different substitution patterns may require entirely different synthetic routes, affecting procurement cost and lead time. These differences are not interchangeable in structure-activity relationship studies or scale-up synthesis.

Quantitative Differentiation Evidence: 4-(Pyrrolidin-3-yl)pyrrolidin-2-one vs. Closest Pyrrolidinone Analogs


XLogP3-AA vs. Predicted LogD: Hydrophilicity Differentiates 4-(Pyrrolidin-3-yl)pyrrolidin-2-one from Hydrophobic Bicyclic Pyrrolidinones

4-(Pyrrolidin-3-yl)pyrrolidin-2-one exhibits a computed XLogP3-AA value of -0.5 [1], which is substantially lower than the predicted LogD range of 2.1–2.8 reported for more hydrophobic fused bicyclic pyrrolidinone analogs . This approximately 2.6–3.3 log unit difference in lipophilicity translates to an estimated 400–2000-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and membrane permeability. For comparison, antimalarial pyrrolidinones such as 1-(pyridin-4-yl)pyrrolidin-2-one exhibit LogD values of 3.2–4.2 , placing 4-(pyrrolidin-3-yl)pyrrolidin-2-one at the hydrophilic extreme of the bicyclic pyrrolidinone chemical space.

Physicochemical Profiling Lipophilicity ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Differentiating 4-(Pyrrolidin-3-yl)pyrrolidin-2-one from N-Substituted Pyrrolidinone Analogs

4-(Pyrrolidin-3-yl)pyrrolidin-2-one possesses two hydrogen bond donors (the secondary amine on the pyrrolidin-3-yl ring and the lactam NH) and two hydrogen bond acceptors (the lactam carbonyl oxygen and the secondary amine nitrogen) [1]. In contrast, N-substituted pyrrolidin-2-one analogs typically have only one hydrogen bond donor (the lactam NH) or none if N-alkylated [2]. For example, N-methylpyrrolidin-2-one has zero H-bond donors, and 4-alkylpyrrolidin-2-ones such as (4R)-4-propylpyrrolidin-2-one have one H-bond donor [2]. The presence of an additional H-bond donor in 4-(pyrrolidin-3-yl)pyrrolidin-2-one provides enhanced capacity for directed hydrogen bonding interactions with biological targets and increases aqueous solubility through additional water-bridging interactions.

Hydrogen Bonding Molecular Recognition Solubility

Topological Polar Surface Area: 4-(Pyrrolidin-3-yl)pyrrolidin-2-one Occupies a Distinct tPSA Window for Blood-Brain Barrier Penetration Assessment

4-(Pyrrolidin-3-yl)pyrrolidin-2-one has a computed topological polar surface area (tPSA) of 41.1 Ų [1], which places it within the empirically established threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration . For comparison, monocyclic pyrrolidin-2-one has a tPSA of approximately 29 Ų, while larger bicyclic systems with additional polar functionality exceed 60 Ų . The compound's tPSA of 41.1 Ų represents an intermediate value that balances the increased polar surface area from the additional nitrogen atom against the conformational constraints of the bicyclic system. This value is consistent with computational predictions suggesting moderate BBB penetration potential .

CNS Drug Design Permeability Physicochemical Property

Synthetic Route Differentiation: Ring Contraction of Piperidine Derivatives Enables 4-(Pyrrolidin-3-yl)pyrrolidin-2-one Access Distinct from Conventional Pyrrolidinone Syntheses

The synthesis of 4-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved via ring contraction and deformylative functionalization of piperidine derivatives . This approach differs fundamentally from conventional pyrrolidin-2-one syntheses, which typically employ cyclization of γ-amino esters, Michael addition/reductive ring-closing strategies [1], or multicomponent condensations of amines, diketones, and aldehydes . The ring contraction methodology specifically enables access to the 4-(pyrrolidin-3-yl) substitution pattern, whereas standard cyclization routes are optimized for different substitution patterns (e.g., 3,4-disubstituted systems via Michael addition) [1]. The synthetic route selection directly impacts procurement cost, scalability, and the feasibility of accessing specific substituted derivatives.

Synthetic Methodology Ring Contraction Scaffold Synthesis

Purity Specification and Salt Form Availability: 4-(Pyrrolidin-3-yl)pyrrolidin-2-one Hydrochloride Offers Quantified Purity for Reproducible Assay Performance

4-(Pyrrolidin-3-yl)pyrrolidin-2-one is commercially available as both the free base (CAS: 1781144-42-0, MW 154.21 g/mol) [1] and the hydrochloride salt (CAS: 2243520-80-9, MW 190.67 g/mol) [2]. The hydrochloride salt is specified at ≥95% purity . In contrast, close structural analogs such as 1-(pyrrolidin-3-yl)pyrrolidin-2-one (CAS: 1339662-73-5) are also available at 95% purity , but the regiochemistry (1-substituted vs. 4-substituted) fundamentally alters the compound's physicochemical and biological properties. The availability of a well-characterized hydrochloride salt with quantified purity specification provides a defined starting point for reproducible biological assays, whereas the free base form may exhibit variable protonation states depending on buffer conditions.

Compound Procurement Purity Specification Salt Form Selection

Limitation Statement: Absence of Published Direct Head-to-Head Comparative Bioactivity Data for 4-(Pyrrolidin-3-yl)pyrrolidin-2-one

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, PubChem, BindingDB, ChEMBL, and Google Patents) reveals no published direct head-to-head comparative bioactivity data (e.g., IC50, Ki, MIC, EC50) for 4-(Pyrrolidin-3-yl)pyrrolidin-2-one against any biological target where a comparator compound was tested under identical assay conditions. Literature searches for pyrrolidinone and pyrrolidine derivatives [1] confirm that while related scaffolds have been evaluated as InhA inhibitors (e.g., compound 4b, MIC = 1.4 μM against M. tuberculosis H37Rv) [1], factor Xa inhibitors (e.g., pyrrolidin-2-one-based inhibitor 3, Ki = 72 nM) [2], and melanocortin-4 receptor antagonists (e.g., compound 12a, Ki = 0.94 nM, IC50 = 21 nM) [3], none of these studies included 4-(pyrrolidin-3-yl)pyrrolidin-2-one as a comparator compound. Consequently, the differentiation evidence presented in this guide is derived from physicochemical properties, synthetic accessibility, and class-level inference rather than direct comparative bioactivity measurements.

Data Availability Research Gap Evidence Assessment

Procurement-Guiding Application Scenarios for 4-(Pyrrolidin-3-yl)pyrrolidin-2-one Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Hydrophilic Bicyclic Pyrrolidinone Scaffold with Dual H-Bond Donor Capacity

4-(Pyrrolidin-3-yl)pyrrolidin-2-one is optimally suited for fragment-based screening libraries where a hydrophilic (XLogP3-AA = -0.5) [1] bicyclic scaffold with two hydrogen bond donors and two acceptors [1] is required to probe binding sites rich in H-bonding interactions. Unlike N-alkylpyrrolidin-2-ones (0 H-bond donors) or simple 4-alkylpyrrolidin-2-ones (1 H-bond donor) [2], this compound provides an additional H-bond donor for directed interactions while maintaining low lipophilicity to minimize non-specific binding and aggregation artifacts. The tPSA of 41.1 Ų [1] further supports its utility for targets requiring moderate BBB penetration potential.

Synthetic Methodology Development Involving Ring Contraction of Piperidine Derivatives

Researchers developing novel synthetic methodologies for pyrrolidinone scaffolds may select 4-(pyrrolidin-3-yl)pyrrolidin-2-one as a model substrate for ring contraction/deformylative functionalization studies [1]. The distinct synthetic accessibility of this 4-substituted pattern, which differs from conventional γ-amino ester cyclization or Michael addition/reductive ring-closing routes [2][3], makes it a valuable benchmark compound for comparing reaction yields, selectivity, and substrate scope across different synthetic approaches.

Procurement of a Defined Hydrochloride Salt for Reproducible High-Throughput Screening Assays

Laboratories requiring a well-characterized, batch-to-batch consistent compound for high-throughput screening should procure the hydrochloride salt form (CAS: 2243520-80-9, MW 190.67 g/mol, purity ≥95%) [1][2]. The defined salt form ensures predictable protonation state and aqueous solubility across screening buffer conditions, unlike the free base which may exhibit variable solubility and ionization. The quantified purity specification provides a baseline for data reproducibility and cross-study comparison.

Comparative Physicochemical Profiling to Establish SAR for CNS-Penetrant Pyrrolidinone Series

Medicinal chemistry programs exploring CNS-penetrant pyrrolidinone-based inhibitors may utilize 4-(pyrrolidin-3-yl)pyrrolidin-2-one as a reference compound representing the hydrophilic extreme of the bicyclic pyrrolidinone chemical space. Its XLogP3-AA of -0.5 [1] and tPSA of 41.1 Ų [1] provide a baseline for assessing the impact of increasing lipophilicity (e.g., to LogD 2.1–2.8 for more hydrophobic analogs [2]) on BBB penetration, target engagement, and off-target liability profiles. Systematic comparison across this property gradient enables informed prioritization of analogs for further optimization.

Quote Request

Request a Quote for 4-(Pyrrolidin-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.